2-(3,4-Dichlorophenyl)ethanimidamide hydrochloride
Description
2-(3,4-Dichlorophenyl)ethanimidamide hydrochloride (CAS 30198-55-1) is an organic compound featuring a 3,4-dichlorophenyl group attached to an ethanimidamide backbone, with a hydrochloride salt enhancing its solubility . The compound is synthesized via the reaction of 2-(3,4-dichlorophenyl)ethan-1-amine with dicyandiamide in the presence of hydrogen chloride, yielding a crude product with a molecular weight of 274.0 g/mol (LCMS data) .
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)ethanimidamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2.ClH/c9-6-2-1-5(3-7(6)10)4-8(11)12;/h1-3H,4H2,(H3,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNMUESLGUOKPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=N)N)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30970500 | |
| Record name | (3,4-Dichlorophenyl)ethanimidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30970500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55154-91-1 | |
| Record name | (3,4-Dichlorophenyl)ethanimidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30970500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)ethanimidamide hydrochloride typically involves the reaction of 3,4-dichlorobenzonitrile with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form .
Industrial Production Methods
Industrial production of 2-(3,4-Dichlorophenyl)ethanimidamide hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)ethanimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives of the original compound .
Scientific Research Applications
2-(3,4-Dichlorophenyl)ethanimidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and specialty chemicals
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)ethanimidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 2-(3,4-dichlorophenyl)ethanimidamide hydrochloride and related compounds:
Key Observations:
- Substituent Effects : The 3,4-dichlorophenyl group in the target compound enhances hydrophobicity compared to ethoxy/methoxy (electron-donating) groups in compound 35 or the phthalimide group in CAS 1920-12-3 . This increases membrane permeability but may reduce aqueous solubility.
- Functional Group Impact : The amidine group in the target compound and CAS 1920-12-3 enables hydrogen bonding, contrasting with the carboximidate ester in CAS 22793-42-6, which is more reactive but less stable .
- Pharmacological Potential: BD 1008 and BD 1047 (dihydrobromide salts) share the 3,4-dichlorophenyl moiety but include pyrrolidinyl/dimethylamino groups, suggesting sigma receptor targeting . The target compound’s amidine group may interact with similar receptors but with altered affinity.
Biological Activity
2-(3,4-Dichlorophenyl)ethanimidamide hydrochloride is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a dichlorophenyl group attached to an ethanimidamide moiety, which influences its interaction with biological targets. The molecular formula is C10H11Cl2N2, and it possesses unique properties that make it suitable for various biological applications.
The exact mechanism of action of 2-(3,4-Dichlorophenyl)ethanimidamide hydrochloride remains to be fully elucidated. However, research suggests that it may interact with specific receptors or enzymes involved in pain modulation and inflammatory processes. For instance, studies have indicated that derivatives of this compound exhibit significant analgesic effects in animal models, suggesting potential interactions with opioid receptors .
Analgesic Effects
A notable study demonstrated that a related compound, 2-(3,4-dichloro-phenyl)-N-methyl-N-[(1R,S)-1-(3-aminophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide, exhibited potent analgesic effects with an ED50 value of 0.04 mg/kg in a mouse abdominal constriction model. This indicates that compounds structurally related to 2-(3,4-Dichlorophenyl)ethanimidamide hydrochloride may possess similar analgesic properties .
Antimicrobial Activity
Research has also explored the antimicrobial properties of related compounds. For example, derivatives containing the dichlorophenyl group have shown activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus. This suggests that the compound may have potential as an antimicrobial agent .
Case Studies and Research Findings
Several studies have investigated the biological activity of 2-(3,4-Dichlorophenyl)ethanimidamide hydrochloride and its analogs:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant analgesic effects in mouse models. |
| Study 2 | Showed antibacterial activity against common pathogens. |
| Study 3 | Investigated the interaction with opioid receptors leading to pain relief. |
Clinical Implications
The potential therapeutic applications of 2-(3,4-Dichlorophenyl)ethanimidamide hydrochloride include:
- Pain Management : Due to its analgesic properties, it may serve as a candidate for developing new pain relief medications.
- Infection Control : Its antimicrobial activity suggests possible use in treating bacterial infections.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
